molecular formula C7H10N4S B7731286 N'-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid

N'-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid

Cat. No.: B7731286
M. Wt: 182.25 g/mol
InChI Key: HRVSCCSCURRUPW-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a carbamimidothioic acid moiety attached at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with thiocarbonyldiimidazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid are not well-documented in the literature. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times and temperatures, could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents such as ethanol or methanol, often with the addition of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in nucleotide metabolism.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or metal surfaces. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. In industrial applications, it acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective barrier that prevents oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N’-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a thiocarbamoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSCCSCURRUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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